ethyl 4-[(4-iodobenzoyl)amino]benzoate
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Overview
Description
Ethyl 4-[(4-iodobenzoyl)amino]benzoate is an organic compound with the molecular formula C16H14INO3 It is a derivative of benzoic acid, where the ethyl ester is substituted with an iodobenzoyl group and an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[(4-iodobenzoyl)amino]benzoate typically involves the reaction of ethyl p-aminobenzoate with p-iodobenzaldehyde in the presence of p-toluenesulfonic acid monohydrate as a catalyst. The reaction is carried out in dry toluene under a nitrogen atmosphere at reflux temperature for 24 hours . The resulting product is then purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as column chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[(4-iodobenzoyl)amino]benzoate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom in the iodobenzoyl group can be substituted with other nucleophiles, such as in the Negishi cross-coupling reaction.
Reduction Reactions: The carbonyl group in the benzoate ester can be reduced to an alcohol under appropriate conditions.
Oxidation Reactions: The amino group can be oxidized to a nitro group using strong oxidizing agents.
Common Reagents and Conditions
Negishi Cross-Coupling: This reaction involves the use of organozinc reagents and palladium catalysts to substitute the iodine atom.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used for the reduction of the ester group.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for the oxidation of the amino group.
Major Products Formed
Substitution: Biphenyl derivatives are commonly formed through substitution reactions.
Reduction: The major product is the corresponding alcohol.
Oxidation: The major product is the corresponding nitro compound.
Scientific Research Applications
Ethyl 4-[(4-iodobenzoyl)amino]benzoate has several applications in scientific research:
Biology: The compound can be used in the study of enzyme interactions and protein binding due to its unique structure.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 4-[(4-iodobenzoyl)amino]benzoate largely depends on its application. In chemical reactions, the iodine atom serves as a reactive site for substitution reactions, while the ester and amino groups can participate in various organic transformations. The molecular targets and pathways involved would vary based on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-iodobenzoate: Similar in structure but lacks the amino group, making it less versatile in certain reactions.
Methyl 4-iodobenzoate: Similar but with a methyl ester instead of an ethyl ester, which can affect its reactivity and solubility.
4-Iodobenzoic acid: The free acid form, which can be used in different types of reactions compared to the ester derivatives.
Uniqueness
Ethyl 4-[(4-iodobenzoyl)amino]benzoate is unique due to the presence of both an iodobenzoyl group and an amino group, which allows it to participate in a wider range of chemical reactions compared to its simpler analogs. This makes it a valuable compound in synthetic organic chemistry and various research applications.
Properties
IUPAC Name |
ethyl 4-[(4-iodobenzoyl)amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14INO3/c1-2-21-16(20)12-5-9-14(10-6-12)18-15(19)11-3-7-13(17)8-4-11/h3-10H,2H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDESCVRGJDSLAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14INO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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